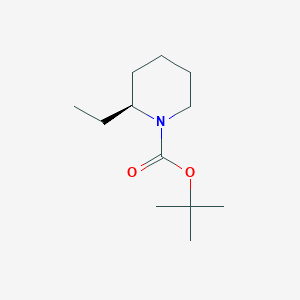

tert-butyl (2S)-2-ethylpiperidine-1-carboxylate

Overview

Description

The tert-butyl group is a functional group in organic chemistry where a primary carbon atom is bonded to three other carbon atoms . It’s often used in chemical transformations due to its unique reactivity pattern .

Synthesis Analysis

While specific synthesis methods for “tert-butyl (2S)-2-ethylpiperidine-1-carboxylate” are not available, tert-butyl esters can generally be synthesized from different carboxylic acids at high yields .Molecular Structure Analysis

The molecular structure of a compound similar to “this compound”, namely “tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate”, has been reported . The compound has a molecular formula of C11H19N3O2 .Scientific Research Applications

Synthetic Intermediate for Anticancer Drugs

Tert-butyl (2S)-2-ethylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Researchers have developed a high-yield synthetic method for related compounds, highlighting its significance in the pharmaceutical industry for cancer therapy. The compound is synthesized through several steps, including nucleophilic substitution and oxidation reactions, with a total yield reaching up to 71.4%. This pathway is essential for developing drugs targeting the PI3K/AKT/mTOR pathway in cancer, a critical area in cell growth and survival, aiming to overcome resistance issues faced by current treatments (Zhang, Ye, Xu, & Xu, 2018).

Facilitating Stereoselective Synthesis

The compound is instrumental in stereoselective synthetic processes, enabling the creation of pipecolic acid derivatives, which are valuable in medicinal chemistry. One study demonstrated an unprecedented cascade of reactions leading to the synthesis of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing its utility in producing complex molecules with specific stereochemistry (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Advanced Material Synthesis

In material science, this compound has been used to synthesize and characterize novel compounds with potential applications in various fields. For example, compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate have been analyzed using X-ray crystallography and DFT analyses, providing insights into their molecular structures and properties. Such research contributes to the development of new materials with unique characteristics (Çolak, Karayel, Buldurun, & Turan, 2021).

Chiral Building Blocks for Alkaloids

The compound has also been utilized as a chiral building block for the synthesis of biologically active alkaloids. Demonstrating versatility, it has been used to prepare sedridine, allosedridine, methylsedridine, and other alkaloids in a stereoselective manner, highlighting its importance in the synthesis of complex organic molecules with biological activities (Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli, 2005).

Safety and Hazards

Future Directions

The tert-butyl group continues to be of interest in both chemistry and biology due to its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . Future research may explore its potential applications in biocatalytic processes .

properties

IUPAC Name |

tert-butyl (2S)-2-ethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZODONUATMTJPI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)

![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B3040243.png)